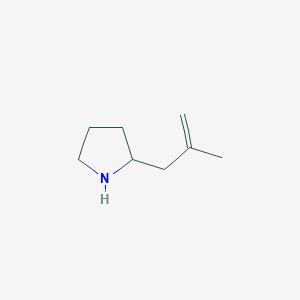
7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-fluorophenol with iodine and a suitable carbonyl source under controlled conditions to form the benzoxazole ring. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with enzymes or receptors, leading to inhibition or activation of their activity. The benzoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one
- 7-Fluoro-6-bromo-2,3-dihydro-1,3-benzoxazol-2-one
- 7-Fluoro-6-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
Compared to similar compounds, 7-Fluoro-6-iodo-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both fluorine and iodine atoms. This combination can lead to distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under specific conditions. The iodine atom, in particular, can participate in unique halogen bonding interactions, which can be advantageous in drug design and materials science.
Properties
Molecular Formula |
C7H3FINO2 |
|---|---|
Molecular Weight |
279.01 g/mol |
IUPAC Name |
7-fluoro-6-iodo-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3FINO2/c8-5-3(9)1-2-4-6(5)12-7(11)10-4/h1-2H,(H,10,11) |
InChI Key |
DQOOJJDELWYGPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)O2)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)




![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)



